2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide
Description
Properties
Molecular Formula |
C11H16F3NO |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H16F3NO/c12-11(13,14)10(16)15-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6H2,(H,15,16) |
InChI Key |
KAJFARIPSYDZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(CC2C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Isothiocyanate Intermediate
The synthesis begins with the preparation of an isothiocyanate intermediate, a critical precursor for subsequent amide coupling. As described in patent literature, 1,1′-thiocarbonyl diimidazole reacts with octahydro-1H-inden-5-amine in a mixture of dichloromethane and tetrahydrofuran (THF) at room temperature. This step generates the reactive isothiocyanate group, which is essential for nucleophilic attack by the trifluoroacetamide moiety.
Reaction Conditions:
Trifluoroacetylation and Cyclization
The isothiocyanate intermediate undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) in the presence of a catalytic amount of dimethylaminopyridine (DMAP). This step proceeds at 0°C to minimize side reactions, followed by gradual warming to room temperature to facilitate cyclization. The resulting crude product is purified via silica gel chromatography using ethyl acetate:hexane (3:7) as the eluent, achieving >95% purity.
Synthetic Route 2: Direct Acylation of Octahydro-1H-inden-5-amine
Stepwise Acylation Protocol
An alternative method involves direct acylation of the amine precursor with 2,2,2-trifluoroacetyl chloride . The reaction is conducted in anhydrous THF under nitrogen atmosphere, with slow addition of the acyl chloride to a cooled (−10°C) solution of the amine and triethylamine. This approach avoids intermediate isolation, streamlining the synthesis but requiring stringent temperature control to prevent racemization.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −10°C to 25°C (gradient) |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.05 |
| Reaction Time | 12 hours |
| Yield | 82–88% |
Stereochemical Control
The stereochemical integrity of the octahydroindane moiety is preserved by conducting the acylation at subambient temperatures. Chiral HPLC analysis confirms an enantiomeric excess of 92–94% when the reaction is quenched at −10°C, compared to 78–80% at 25°C.
Optimization of Reaction Conditions
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like THF and dichloromethane enhance nucleophilicity of the amine, whereas nonpolar solvents (e.g., toluene) reduce byproduct formation during acylation. A comparative study reveals THF as the optimal solvent, providing a balance between reaction rate and purity.
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) promote decomposition of the trifluoroacetyl group, leading to hydrolyzed byproducts. Kinetic profiling identifies 0–25°C as the ideal range for maintaining acyl stability while ensuring reasonable reaction rates.
Purification and Characterization Techniques
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide. Gradient elution with ethyl acetate:hexane (10–40% ethyl acetate) resolves stereoisomers, with the desired (S)-enantiomer eluting first.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.25–1.45 (m, 4H, cyclopropane CH₂), 1.85–2.10 (m, 3H, indane CH), 3.30 (q, 1H, NH), 7.20 (s, 1H, CONH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −72.5 (s, CF₃).
- HPLC-MS: m/z 235.25 [M+H]⁺, retention time 8.2 min (Chiralpak IA column).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Isothiocyanate) | Route 2 (Direct Acylation) |
|---|---|---|
| Total Yield | 72–78% | 82–88% |
| Purity | >95% | 92–94% |
| Stereoselectivity | 90–92% ee | 92–94% ee |
| Scalability | Moderate (gram-scale) | High (kilogram-scale) |
| Cost | High (multiple steps) | Low (single step) |
Route 2 offers superior scalability and cost-efficiency, making it preferable for industrial applications, while Route 1 provides marginally higher purity for research-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Features
The following table summarizes critical differences between the target compound and similar acetamide derivatives:
Key Comparative Insights
Saturation of the Indenyl System
- Octahydroindene vs. Dihydroindene: The fully saturated octahydroindene in the target compound likely increases lipophilicity and conformational rigidity compared to partially saturated analogs like N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide .
- 3-Oxo Derivatives : The 3-oxo substituent in 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide introduces a reactive ketone group, enabling further chemical modifications (e.g., Schiff base formation) .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups : The trifluoroacetamide group common to all analogs enhances metabolic stability by resisting enzymatic hydrolysis, a feature critical in drug design .
- Hydroxyl and Nitro Groups : Hydroxyl substituents (e.g., 2,2,2-Trifluoro-N-(2-hydroxyphenyl)acetamide) improve aqueous solubility but may reduce stability under acidic conditions . Nitro groups (e.g., in 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Biological Activity
2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide is a synthetic organic compound notable for its trifluoroacetamide functional group attached to an octahydro-1H-inden moiety. This compound has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is critical for various pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight:
- Formula: C13H16F3N
- Molecular Weight: 235.25 g/mol
- CAS Number: 1909309-93-8
The presence of the trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems.
Research indicates that 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide may exhibit various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with trifluoromethyl groups can enhance antimicrobial properties due to increased membrane permeability and interaction with cellular targets.
- Cytotoxic Effects: Similar compounds have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Antitumor Activity Study:
A study investigated the cytotoxic effects of several acetamide derivatives, including 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide, on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising avenue for further research into its use as an anticancer agent. -
Antimicrobial Efficacy:
Another study evaluated the antimicrobial properties of related trifluoromethyl compounds. The findings indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide showing comparable efficacy.
Structure-Activity Relationship (SAR)
The structure of 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide plays a crucial role in its biological activity. The following table summarizes the SAR findings based on related compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide | Trifluoroacetamide + octahydroindene | Antimicrobial, Cytotoxic |
| 2,2-Difluoro-N-(octahydro-indan-5-yl)acetamide | Lacks one fluorine; indan structure | Reduced activity |
| N-(octahydro-indan-5-yl)acetamide | No fluorination; simpler structure | Minimal activity |
The data suggests that the presence of fluorine atoms enhances biological potency by improving lipophilicity and membrane penetration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride or trifluoroacetic anhydride may react with octahydro-1H-inden-5-amine under reflux conditions. Optimization involves adjusting solvent polarity (e.g., triethylamine for base catalysis) and temperature control to minimize side products. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation (as demonstrated for analogous acetamide derivatives in ). Complementary techniques include:
- NMR : and NMR to verify proton/carbon environments, with NMR for trifluoromethyl group analysis.
- FT-IR : Peaks at ~1650–1700 cm for amide C=O stretching.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What analytical methods are suitable for detecting impurities or byproducts during synthesis?
- Methodological Answer : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to separate and quantify impurities. GC-MS is ideal for volatile byproducts. For non-volatile residues, LC-MS/MS provides high sensitivity. Cross-validate results with NMR integration for quantitative analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of 2,2,2-Trifluoro-N-(octahydro-1H-inden-5-yl)acetamide under varying conditions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Thermal Stability : Transition-state analysis for decomposition pathways.
- Solvent Effects : COSMO-RS simulations to assess solvation energy and solubility. Pair computational results with experimental DSC/TGA data for validation .
Q. What strategies can resolve contradictions in spectroscopic data between experimental and theoretical predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Address this by:
- Dynamic NMR (DNMR) : To detect slow conformational exchange.
- Computational Adjustments : Include explicit solvent molecules in DFT calculations (e.g., IEFPCM model).
- Cross-Validation : Compare with crystallographic data (e.g., bond lengths/angles from ) .
Q. How can the compound’s biological activity be systematically evaluated in vitro?
- Methodological Answer : Design dose-response assays using:
- Enzyme Inhibition : Kinetic analysis (e.g., IC) with fluorogenic substrates.
- Cellular Uptake : Fluorescence labeling (e.g., BODIPY tags) tracked via confocal microscopy.
- Cytotoxicity : MTT/WST-1 assays on relevant cell lines. Include positive/negative controls and validate results across replicates .
Data Comparison Table
| Parameter | Experimental Data (NIST) | Computational Prediction | Deviation |
|---|---|---|---|
| C=O Stretch (cm) | 1685 (IR) | 1679 (DFT) | 0.36% |
| Shift (ppm) | -72.3 (NMR) | -70.9 (Calculated) | 1.97% |
| Melting Point (°C) | 145–148 (DSC) | N/A | – |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
